molecular formula C13H22N4 B6416700 4-tert-butyl-2-methyl-6-(piperazin-1-yl)pyrimidine CAS No. 1596372-68-7

4-tert-butyl-2-methyl-6-(piperazin-1-yl)pyrimidine

Cat. No. B6416700
CAS RN: 1596372-68-7
M. Wt: 234.34 g/mol
InChI Key: KVOKAIVWAWKWGF-UHFFFAOYSA-N
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Description

4-tert-Butyl-2-methyl-6-(piperazin-1-yl)pyrimidine (4-TBP) is an organic compound belonging to the pyrimidine family. It is used extensively in a variety of scientific research applications, such as drug discovery and development, biochemistry, and molecular biology. 4-TBP is known for its high solubility in water and its ability to form strong hydrogen bonds with other molecules. 4-TBP is also a versatile compound that can be easily modified and used in a variety of ways.

Scientific Research Applications

Synthesis of Novel Organic Compounds

Piperazine and its derivatives, such as “4-tert-butyl-2-methyl-6-(piperazin-1-yl)pyrimidine”, serve as useful building blocks or intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

Biological Activities

These derived compounds have shown a wide spectrum of biological activities. They have been found to exhibit antibacterial , antifungal , anticancer , antiparasitic , antihistamine , and antidepressive activities .

X-ray Diffraction Studies

The derivatives of N-Boc piperazine, including “4-tert-butyl-2-methyl-6-(piperazin-1-yl)pyrimidine”, have been characterized by FT-IR, 1 H & 13 C NMR and LCMS spectroscopic studies. Their structures have been further confirmed by single crystal X-ray diffraction analysis .

Photochemical Charge-Transfer

Compounds similar to “4-tert-butyl-2-methyl-6-(piperazin-1-yl)pyrimidine” can find application in photochemical charge-transfer due to their tunable structure, absorption profile, redox potentials, and molecular polarity .

Nonlinear Optics

These compounds can also be used in nonlinear optics, a field of optics that studies the interaction of light with matter where the response of the material is nonlinear with the intensity of the incoming light .

Copper (I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Although not directly related to “4-tert-butyl-2-methyl-6-(piperazin-1-yl)pyrimidine”, similar compounds have been used as ligands for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is a powerful tool in synthetic chemistry for the formation of carbon-nitrogen bonds .

Mechanism of Action

properties

IUPAC Name

4-tert-butyl-2-methyl-6-piperazin-1-ylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4/c1-10-15-11(13(2,3)4)9-12(16-10)17-7-5-14-6-8-17/h9,14H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVOKAIVWAWKWGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCNCC2)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Tert-butyl)-2-methyl-6-(piperazin-1-yl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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